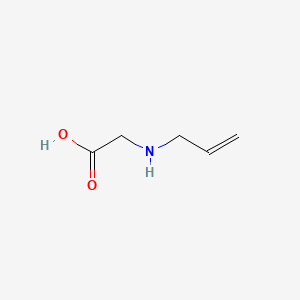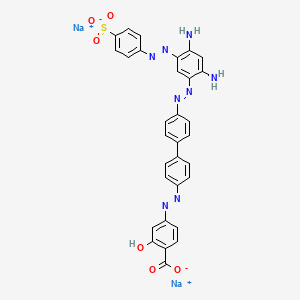![molecular formula C11H12BrNO2 B1581636 N-[4-(2-bromopropanoyl)phenyl]acetamide CAS No. 63514-63-6](/img/structure/B1581636.png)
N-[4-(2-bromopropanoyl)phenyl]acetamide
Overview
Description
N-[4-(2-bromopropanoyl)phenyl]acetamide is a chemical compound with the molecular formula C11H12BrNO2 and a molecular weight of 270.12 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of N-[4-(2-bromopropanoyl)phenyl]acetamide consists of a bromopropanoyl group attached to the 4-position of a phenyl ring, which is further connected to an acetamide group .Physical And Chemical Properties Analysis
N-[4-(2-bromopropanoyl)phenyl]acetamide has a melting point of 128-130 °C and a predicted boiling point of 431.6±25.0 °C . Its density is predicted to be 1.467±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications
Synthesis and Structural Elucidation
N-[4-(2-bromopropanoyl)phenyl]acetamide derivatives have been synthesized and characterized for their structures. A notable study involved microwave-assisted synthesis of derivatives, including N-[2-(4-Bromo-phenylaminooxalyl)-phenyl]-propionamide, which was characterized using X-ray single-crystal diffraction and DFT/B3LYP calculation (Ghazzali et al., 2012).
Antimicrobial Activity
Several derivatives of N-[4-(2-bromopropanoyl)phenyl]acetamide have been evaluated for their antimicrobial properties. For instance, compounds like 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides showed activity against various microbial species (Gul et al., 2017).
Potential Drug Applications
Some N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety, a derivative class, have shown potential as β3-adrenergic receptor agonists. This indicates possible applications in treating obesity and type 2 diabetes (Maruyama et al., 2012).
Inhibitory Effects and Biochemical Activities
N-[4-(2-bromopropanoyl)phenyl]acetamide derivatives have been investigated for their selective inhibitory effects against specific bacterial and fungal species, indicating potential in targeted antimicrobial therapies (Ghazzali et al., 2012).
Molecular Docking and Interaction Studies
Recent studies have explored the molecular docking and interactions of N-[4-(2-bromopropanoyl)phenyl]acetamide derivatives. This includes investigations into their binding affinities and interaction mechanisms with biological targets, providing insights into potential therapeutic applications (Bharathy et al., 2021).
Safety and Hazards
properties
IUPAC Name |
N-[4-(2-bromopropanoyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-7(12)11(15)9-3-5-10(6-4-9)13-8(2)14/h3-7H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZKTKZPJBSEHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)NC(=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70313694 | |
| Record name | N-[4-(2-bromopropanoyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70313694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-bromopropanoyl)phenyl]acetamide | |
CAS RN |
63514-63-6 | |
| Record name | NSC274945 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274945 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[4-(2-bromopropanoyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70313694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[4-(2-bromopropanoyl)phenyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Cyclohexanamine, N-[3-(trimethoxysilyl)propyl]-](/img/structure/B1581560.png)









